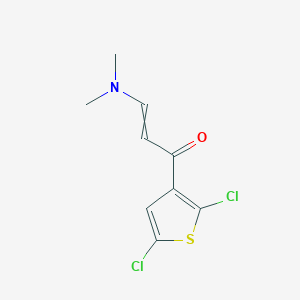

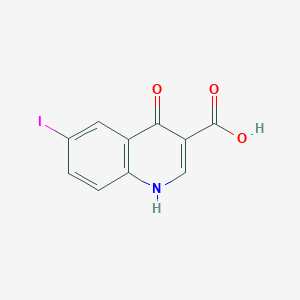

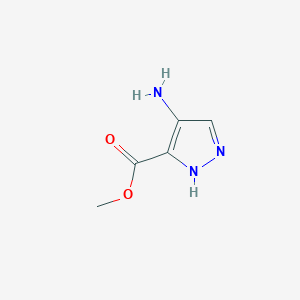

![molecular formula C9H12N2O3S B1300286 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid CAS No. 353779-69-8](/img/structure/B1300286.png)

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . It’s an important moiety in the world of chemistry due to its aromatic properties, which allow the pi (π) electrons to move freely from one bond to other bonds . Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .

Synthesis Analysis

Thiazole derivatives can be synthesized via various methods. For instance, a series of new Betti bases, which are a class of organic compounds that have gained importance in medicinal chemistry, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .

Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions due to the reactive positions on the aromatic ring . For example, the reaction of 2- (1- (4-fluorophenyl)-5-methyl-1 H -1,2,3-triazole-4-carbonyl)- N -phenylhydrazine-1-carbothioamide (3) with sulfuric acid at room temperature led to an unexpected ring closure, yielding a new compound .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . It’s a light-yellow liquid with an odor similar to pyridine .

Aplicaciones Científicas De Investigación

Agrochemicals

Thiazoles and their derivatives are used in the field of agrochemicals . They can be used to control pests and diseases in crops, contributing to increased agricultural productivity .

Industrial Applications

Thiazoles are used in various industrial applications, such as rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Photographic Sensitizers

Thiazoles are used as photographic sensitizers . They can absorb light and initiate a chemical reaction, which is crucial in the process of developing photographic film .

Pharmaceutical and Biological Activities

Thiazoles have a wide range of pharmaceutical and biological activities. They exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Antifungal Activity

Some thiazole derivatives have shown promising antifungal activities against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

Anticancer Evaluation

Thiazole derivatives have been evaluated for their potential anticancer activities .

Enzyme Binding

Thiazoles have the ability to bind with various enzymes through hydrogen bonding, which makes them a valuable source of inspiration for medicinal chemists .

Drug Design and Discovery

Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in antibiotics like bacitracin and penicillin, and various synthetic drugs .

Mecanismo De Acción

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, which can result in the activation or inhibition of biochemical pathways and enzymes, or the stimulation or blocking of receptors in biological systems .

The pharmacokinetics of thiazole derivatives can vary widely depending on their specific structure and the presence of other functional groups . .

The result of the action of thiazole derivatives can also vary widely. Some thiazole derivatives have been found to have anti-inflammatory and analgesic activity , while others have demonstrated cytotoxic activity on human tumor cell lines .

The action environment of thiazole derivatives can be influenced by various factors, including the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms .

Direcciones Futuras

Thiazole-bearing compounds have been the focus of medicinal chemists due to their potential therapeutic applications . The current research aims to develop novel therapeutic agents for a variety of pathological conditions . Future research may focus on finding new leads, which may later be translated into new drugs .

Propiedades

IUPAC Name |

5-[(4-methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-6-5-15-9(10-6)11-7(12)3-2-4-8(13)14/h5H,2-4H2,1H3,(H,13,14)(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPCIQWWRVJOJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

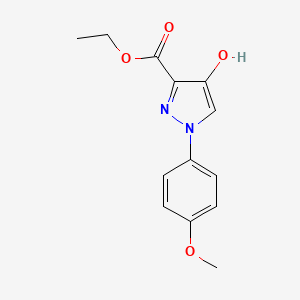

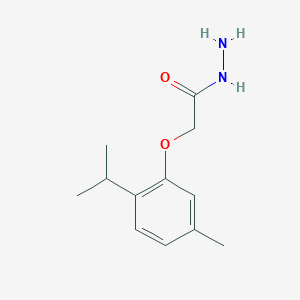

![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)